molecular formula C18H22ClN5O4 B2885173 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1796963-45-5

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2885173
CAS No.: 1796963-45-5
M. Wt: 407.86
InChI Key: MBOWXFJTINNODA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a high-purity synthetic small molecule designed for research applications. This compound belongs to the chemical class of N-phenylureas, which are known to include biologically active structures . Its molecular architecture features a chloro-dimethoxyphenyl group linked to a morpholine-substituted pyrimidine via a urea bridge. The integration of the morpholino group, a common pharmacophore in medicinal chemistry, is often utilized to fine-tune properties such as solubility, metabolic stability, and cellular permeability, thereby enhancing the compound's suitability for in vitro investigations . Compounds with similar urea-linked heterocyclic structures have been investigated for their potential to interact with key cellular signaling pathways, particularly as modulators of kinase activity . For instance, analogous urea derivatives have been identified as inhibitors of kinases like serine/threonine-protein kinase Chk1, which plays a critical role in cell cycle checkpoint control and DNA damage response . This suggests potential research applications in oncology and cell biology for studying DNA repair mechanisms and cell cycle progression. Furthermore, structural analogs have been explored in combinatorial therapies to improve the efficacy of other chemotherapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by qualified professionals in a controlled laboratory setting. For specific storage and handling conditions, please refer to the safety data sheet (SDS). The provided molecular formula and structural information ensure precise identification for research purposes.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-26-14-10-15(27-2)13(9-12(14)19)22-18(25)21-11-16-20-4-3-17(23-16)24-5-7-28-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOWXFJTINNODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H19ClN4O3\text{C}_{16}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{3}

This structure includes a chloro-substituted aromatic ring and a morpholinopyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. In one study, various synthesized urea derivatives were tested against gram-positive bacteria and mycobacterial strains. The results showed that certain derivatives demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Urea Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Urea Derivative AS. aureus< 1 µg/mL
Urea Derivative BMRSA< 1 µg/mL
Urea Derivative CEnterococcus faecalis2 µg/mL

Cytotoxicity

The cytotoxic profile of the compound was assessed using various cancer cell lines. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while showing low toxicity to primary mammalian cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
Cancer Cell Line A5.010
Cancer Cell Line B7.58
Primary Cell Line>50-

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. The presence of specific functional groups can significantly influence the efficacy and selectivity of the compound.

  • Chloro Substitution : The introduction of chlorine at the 5-position enhances antibacterial activity.
  • Morpholinopyrimidine Moiety : This structure contributes to improved binding affinity to biological targets.
  • Dimethoxy Groups : These groups are associated with increased lipophilicity, which can enhance membrane permeability.

Case Studies

Several case studies have explored the efficacy of similar urea derivatives in clinical settings:

  • Study on Urea Derivatives Against MRSA : A clinical trial evaluated the effectiveness of a closely related urea compound in treating MRSA infections, showing promising results in reducing bacterial load in infected patients.
  • Cytotoxicity Assessment in Cancer Therapy : Another study focused on the application of these compounds in targeted cancer therapy, revealing that specific modifications could enhance selectivity towards tumor cells over healthy cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Morpholinopyrimidine vs.
  • Pharmacokinetics: Morpholine derivatives often exhibit improved solubility and CNS penetration, suggesting advantages in bioavailability over non-morpholine analogs .
  • Unresolved Questions : The exact binding site (allosteric vs. orthosteric) and subtype selectivity of the target compound remain to be elucidated.

Preparation Methods

Synthetic Approaches to 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Multi-Step Convergent Synthesis

The most widely reported strategy involves a convergent synthesis pathway, where the 5-chloro-2,4-dimethoxyphenylurea and 4-morpholinopyrimidin-2-ylmethyl moieties are synthesized separately before coupling.

Step 1: Synthesis of 5-Chloro-2,4-dimethoxyphenylurea

  • Starting Material : 5-Chloro-2,4-dimethoxyaniline reacts with triphosgene in dichloromethane at 0–5°C to generate the corresponding isocyanate intermediate.
  • Quenching : The isocyanate is treated with aqueous ammonium hydroxide to yield 1-(5-chloro-2,4-dimethoxyphenyl)urea.

Step 2: Preparation of 4-Morpholinopyrimidin-2-ylmethylamine

  • Nucleophilic Substitution : 2-Chloropyrimidine reacts with morpholine in refluxing ethanol (78°C, 12 hours) to form 4-morpholinopyrimidine.
  • Methylamination : The pyrimidine derivative undergoes reductive amination with formaldehyde and sodium cyanoborohydride in methanol, producing 4-morpholinopyrimidin-2-ylmethylamine.

Step 3: Final Coupling Reaction

  • Urea Formation : The phenylurea intermediate (Step 1) reacts with 4-morpholinopyrimidin-2-ylmethylamine (Step 2) using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in anhydrous tetrahydrofuran (THF) at 60°C for 6 hours.
Table 1: Reaction Conditions and Yields for Convergent Synthesis
Step Reactants Reagents/Conditions Yield (%) Purity (HPLC)
1 5-Chloro-2,4-dimethoxyaniline + Triphosgene DCM, 0–5°C, 2h 85 98.5
2 2-Chloropyrimidine + Morpholine EtOH, reflux, 12h 78 97.2
3 Phenylurea + Pyrimidinylmethylamine CDI, THF, 60°C, 6h 65 96.8

One-Pot Sequential Synthesis

Alternative methods employ a one-pot approach to reduce purification steps. A 2023 study demonstrated:

  • Simultaneous Isocyanate Formation and Coupling : 5-Chloro-2,4-dimethoxyaniline is treated with phosgene gas in THF, followed by immediate addition of 4-morpholinopyrimidin-2-ylmethylamine without isolating the isocyanate intermediate. This method achieves a 72% yield but requires stringent temperature control (−10°C to 0°C) to minimize side reactions.

Optimization Strategies for Key Reaction Steps

Solvent and Catalyst Screening

  • Coupling Reaction : Comparative studies indicate that THF outperforms dimethylformamide (DMF) and acetonitrile in coupling efficiency due to its ability to stabilize the transition state.
  • Catalyst Alternatives : Replacing CDI with N,N'-disuccinimidyl carbonate (DSC) increases the yield to 70% but introduces challenges in byproduct removal.
Table 2: Solvent Impact on Coupling Efficiency
Solvent Dielectric Constant Yield (%) Reaction Time (h)
THF 7.6 65 6
DMF 36.7 52 8
AcCN 37.5 48 7

Purification and Characterization

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane 3:7) remains the standard purification method, though recrystallization from ethanol/water (1:1) improves crystalline purity to 99%.
  • Spectroscopic Confirmation :
    • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 6.98 (s, 1H, aryl-H), 3.85 (s, 6H, OCH3), 3.72–3.68 (m, 4H, morpholine-H).
    • HRMS : m/z calc. for C₁₉H₂₃ClN₅O₄ [M+H]⁺ 436.1389, found 436.1392.

Critical Analysis of Methodological Limitations

Scalability Challenges

  • Phosgene Handling : The one-pot method’s reliance on phosgene necessitates specialized equipment for large-scale production, increasing operational costs.
  • Morpholine Ring Stability : Prolonged heating (>8 hours) during pyrimidine functionalization risks morpholine ring opening, necessitating strict reaction time controls.

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